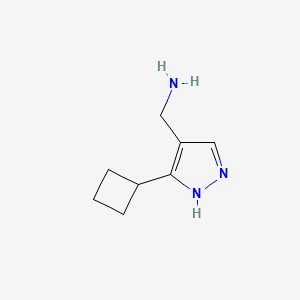

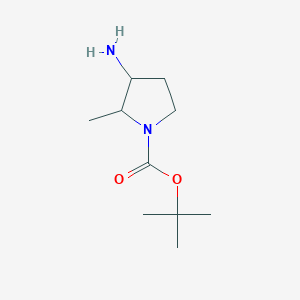

![molecular formula C11H14F2N2 B1472408 1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine CAS No. 1521125-73-4](/img/structure/B1472408.png)

1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine

説明

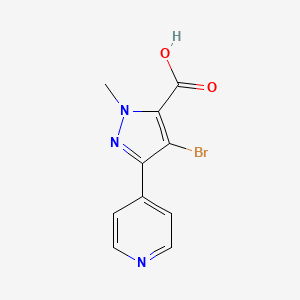

“1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a 3,5-difluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with fluorine atoms attached at the 3rd and 5th positions .

Molecular Structure Analysis

The molecular formula of “1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine” is C10H13F2N2 . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 2 fluorine atoms, and 2 nitrogen atoms .科学的研究の応用

Synthesis and Applications in Organic Chemistry : Pyrrolidines and their derivatives, including 1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine, are fundamental in organic synthesis. They are involved in the preparation of various functional derivatives like hydroxypyrroles, aldehydes, ketones, and acids. These derivatives have applications in solvent production and as intermediates in various chemical processes (Anderson & Liu, 2000).

Medicinal Chemistry and Drug Development : Pyrrolidine derivatives are key intermediates in the preparation of various pharmaceutical compounds. For example, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a critical intermediate in the synthesis of premafloxacin, an antibiotic developed for veterinary use (Fleck et al., 2003).

Catalysis and Chemical Reactions : Certain pyrrolidine derivatives function as catalysts in organic reactions. For instance, chiral amines like (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine catalyze the enantioselective Michael addition of aldehydes to vinyl ketones, a critical reaction in the synthesis of optically active compounds (Melchiorre & Jørgensen, 2003).

Material Science and Electronic Applications : Pyrrolidines and their derivatives are utilized in material science, particularly in the synthesis of polypyrroles, which form stable, electrically conducting films. These materials have potential applications in electronics and nanotechnology (Anderson & Liu, 2000).

Enantioselective Synthesis : Pyrrolidine derivatives are used in the enantioselective synthesis of complex organic molecules, such as N-tert-butyl disubstituted pyrrolidines, which are valuable in pharmaceutical synthesis (Chung et al., 2005).

作用機序

Target of Action

Compounds containing the pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Without specific information on “1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine”, it’s difficult to describe its mode of action. The pyrrolidine ring in its structure could contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Without specific studies on “1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine”, it’s difficult to describe the molecular and cellular effects of its action. Compounds with similar structures have shown a wide range of biological activities .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

特性

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-9-3-8(4-10(13)5-9)6-15-2-1-11(14)7-15/h3-5,11H,1-2,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTRVXYPYGJSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

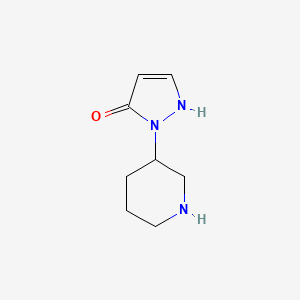

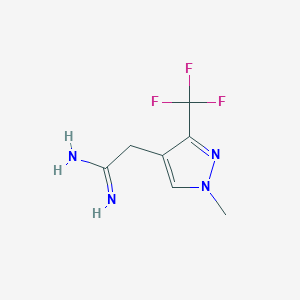

![5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1472340.png)

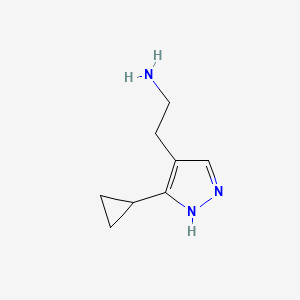

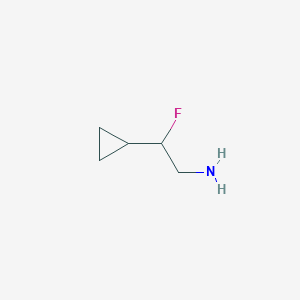

![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472342.png)

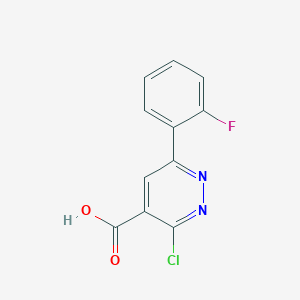

![2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472343.png)